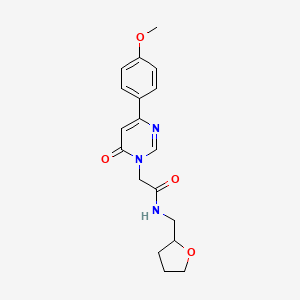![molecular formula C8H20ClNO B2763580 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride CAS No. 2445792-61-8](/img/structure/B2763580.png)
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride” is a chemical compound with the molecular formula C16H28N2O5 . It is a primary aliphatic amine that is propan-1,2-diamine substituted by an isopropyl group at N1 and a methyl group at position 2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-1,2-diamine core substituted by an isopropyl group at N1 and a methyl group at position 2 .Scientific Research Applications
Pharmacological Characterization
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride is studied for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. This compound demonstrates high affinity for human, rat, and mouse KORs, with potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Conformational Analyses
The compound's crystal structures and conformations have been analyzed in various environments. These studies are vital in understanding the molecule's interactions and stability, contributing to its potential therapeutic applications (Nitek et al., 2020).
Inorganic Chemistry Applications
Research into hexadentate N3O3 amine phenol ligands for Group 13 metal ions has been conducted. These studies are significant in inorganic chemistry for understanding ligand-metal interactions (Liu et al., 1993).
Spectroscopic Identification
The compound has been a subject of study in spectroscopic identification and derivatization, which is crucial in forensic science and chemical analysis (Nycz et al., 2016).
Chemical Synthesis
There has been research into new methods for synthesizing N-Substituted 1,3-Oxazinan-2-ones using the compound. Such studies are essential in organic synthesis and pharmaceutical chemistry (Trifunović et al., 2010).
Vibrational and Quantum Studies
The compound's structure, vibrations, and quantum chemical investigations are explored, providing insights into its physical and chemical properties (Thirunarayanan et al., 2017).
properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2,3)10-6-8(4,5)9;/h6,9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNWIKWTZFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2763498.png)
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)


![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)


![5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B2763510.png)
![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)
![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2763516.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)